molecular formula C25H24N2O B8505967 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol CAS No. 62256-51-3

1-(1-trityl-1H-imidazol-4-yl)propan-1-ol

Cat. No. B8505967
M. Wt: 368.5 g/mol
InChI Key: YWLLPHMRKPVQBT-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

In a 50 ml three-necked flask fitted with a magnetic stirrer and a reflux condenser under inert atmosphere, 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol x88 (1.21 g, 3.3 mmol) and MnO2 (2.85 g, 33 mmol) are dissolved in 20 ml of dioxane and the mixture is brought to reflux for 1 h. The mixture is filtered on Celite and the solvent is evaporated. Purification by chromatography on silicagel (CH2Cl2/MeOH/NH4OH: 90/9/1 (v/v/v)) affords 0.96 g of pure 1-(1-trityl-1H-imidazol-4-yl)propan-1-one x89.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.85 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:20]1[CH:24]=[C:23]([CH:25]([OH:28])[CH2:26][CH3:27])[N:22]=[CH:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCOCC1.O=[Mn]=O>[C:1]([N:20]1[CH:24]=[C:23]([C:25](=[O:28])[CH2:26][CH3:27])[N:22]=[CH:21]1)([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C(CC)O
Name
Quantity
2.85 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered on Celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silicagel (CH2Cl2/MeOH/NH4OH: 90/9/1 (v/v/v))

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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